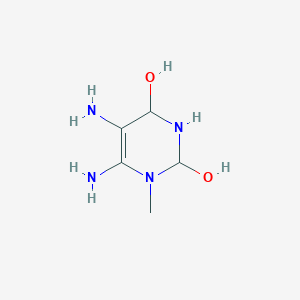
4-Chloro-1-iodo-2-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-iodo-2-isopropylbenzene is an organic compound with the molecular formula C9H10ClI It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and isopropyl groups
Méthodes De Préparation
The synthesis of 4-Chloro-1-iodo-2-isopropylbenzene typically involves multiple steps. One common method is through electrophilic aromatic substitution reactions. The process can be summarized as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation to introduce an acyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Halogenation: Chlorine and iodine are introduced to the benzene ring through halogenation reactions.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Chloro-1-iodo-2-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogens.
Oxidation and Reduction: It can undergo oxidation to form different products, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, maintaining its aromaticity.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-1-iodo-2-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-iodo-2-isopropylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates such as benzenonium ions. These intermediates can then undergo further reactions to yield substituted benzene rings .
Comparaison Avec Des Composés Similaires
4-Chloro-1-iodo-2-isopropylbenzene can be compared with other similar compounds, such as:
4-Chloro-2-iodo-1-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
4-Iodo-1-isopropylbenzene: Lacks the chlorine substituent.
4-Chloro-1-isopropylbenzene: Lacks the iodine substituent.
Propriétés
Formule moléculaire |
C9H10ClI |
|---|---|
Poids moléculaire |
280.53 g/mol |
Nom IUPAC |
4-chloro-1-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClI/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
Clé InChI |
OUQLZWWXIFSRCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)





![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)





